5-amino-N-(2,4-dichlorobenzyl)-1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2,4-dichlorobenzyl)-1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2,4-dichlorobenzyl)-1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of Benzyl Groups: The benzyl groups can be attached through alkylation reactions using appropriate benzyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new materials and catalysts.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. This compound could be investigated for similar applications.
Medicine
Medicinally, triazole compounds are known for their antifungal and antiviral properties. This compound might be explored for its potential therapeutic effects in treating infections or other diseases.
Industry
Industrially, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound could have applications in these areas as well.
Mechanism of Action
The mechanism of action of 5-amino-N-(2,4-dichlorobenzyl)-1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole compounds can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family.
Fluconazole: A triazole antifungal medication.
Rufinamide: A triazole derivative used as an anticonvulsant.
Uniqueness
What sets 5-amino-N-(2,4-dichlorobenzyl)-1-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the dichlorobenzyl and ethylbenzyl groups may enhance its binding affinity to certain targets or alter its pharmacokinetic properties.
Properties
IUPAC Name |
5-amino-N-[(2,4-dichlorophenyl)methyl]-1-[(4-ethylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N5O/c1-2-12-3-5-13(6-4-12)11-26-18(22)17(24-25-26)19(27)23-10-14-7-8-15(20)9-16(14)21/h3-9H,2,10-11,22H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBOKVDREDTFEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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